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5-Methyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring and a thiol functional group. Its molecular formula is , and it has a molecular weight of approximately 115.16 g/mol. This compound is characterized by its unique structure, which includes a methyl group at the 5-position of the triazole ring and a thiol (-SH) group at the 3-position. The presence of these functional groups contributes to its chemical reactivity and biological properties.
CID 81688 refers to Thiazole in the PubChem database, a resource of the National Institutes of Health (NIH) containing information on small molecules []. Research on Thiazole spans various scientific disciplines, including its role in biological processes and potential applications in medicinal chemistry.
Thiazole is a structural component of Thiamine (vitamin B1), essential for carbohydrate metabolism in all living organisms. Studies suggest Thiamine deficiency can lead to various neurological disorders like Wernicke-Korsakoff syndrome.
Cysteine, an essential amino acid, is biosynthesized from Thiazole in some organisms. Understanding this pathway can provide insights into cellular metabolism and potential targets for drug development.
The aromatic ring structure and nitrogen atoms of Thiazole make it a valuable scaffold in medicinal chemistry. Researchers have explored its potential in developing drugs for various therapeutic areas:
Some Thiazole derivatives exhibit antibacterial and antifungal properties. Research is ongoing to optimize their efficacy and develop new broad-spectrum antibiotics.
Certain Thiazole-based compounds have shown promise in inhibiting cancer cell growth []. Further studies are needed to evaluate their effectiveness and safety in clinical trials.
The compound's reactivity is significantly influenced by the presence of the methyl group, which can affect steric hindrance and electronic properties during reactions.
Research has indicated that 5-methyl-1H-1,2,4-triazole-3-thiol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as an inhibitor of certain enzymes. The compound's ability to bind metal ions suggests it may also play a role in modulating biological processes involving metal-dependent enzymes. Additionally, its derivatives have shown promise in anticancer activities and as potential therapeutic agents against various diseases .
The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol typically involves several methods:
These methods can yield high purity products with varying degrees of functionalization depending on the specific reagents used.
5-Methyl-1H-1,2,4-triazole-3-thiol has several applications across different fields:
Studies on interaction mechanisms indicate that 5-methyl-1H-1,2,4-triazole-3-thiol can interact with various biomolecules, including proteins and nucleic acids. These interactions often involve coordination with metal ions or hydrogen bonding due to the presence of the thiol group. Such interactions are crucial for understanding its biological effects and potential therapeutic applications.
Several compounds share structural similarities with 5-methyl-1H-1,2,4-triazole-3-thiol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methyl-1H-1,2,4-triazole-5-thiol | Methyl at 3-position; thiol at 5-position | Different position of methyl and thiol groups |
| 4-Amino-5-methyl-1H-1,2,4-triazole | Amino group at 4-position | Contains an amino group affecting reactivity |
| 5-Ethyl-1H-1,2,4-triazole-3-thiol | Ethyl group instead of methyl | Larger alkyl substituent impacts solubility |
| 5-Methylthio-1H-1,2,4-triazole | Contains a thioether instead of a thiol | Different sulfur functionality |
The uniqueness of 5-methyl-1H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds.